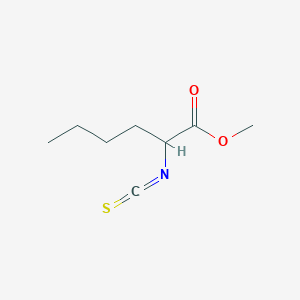

Methyl DL-2-isothiocyanatocaproate

描述

Methyl DL-2-isothiocyanatocaproate is a colorless liquid that belongs to the family of isothiocyanates. Isothiocyanates are known for their biological activities, including anticancer, antifungal, and antimicrobial properties. This compound is synthesized from glucosinolates, which are found in cruciferous vegetables.

准备方法

Synthetic Routes and Reaction Conditions

Methyl DL-2-isothiocyanatocaproate can be synthesized through a one-pot process from primary amines under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is economical and suitable for scale-up activities .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This can be done either through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .

化学反应分析

Types of Reactions

Methyl DL-2-isothiocyanatocaproate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions to form thioureas and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation.

Reducing agents: Lithium aluminum hydride (LiAlH4) for reduction.

Nucleophiles: Amines and alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas .

科学研究应用

Methyl DL-2-isothiocyanatocaproate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.

Biology: It has been studied for its anticancer, antifungal, and antimicrobial properties.

Medicine: Research has shown its potential therapeutic applications in cancer chemoprevention.

Industry: It is used in the production of pesticides and other agricultural chemicals.

作用机制

The mechanism by which Methyl DL-2-isothiocyanatocaproate exerts its effects involves the activation of transient receptor potential cation channel subfamily A member 1 (TRPA1). This receptor is involved in the detection of pain and possibly cold perception . The compound binds to this receptor, leading to its activation and subsequent biological effects .

相似化合物的比较

Similar Compounds

Methyl isothiocyanate: Similar in structure but differs in the length of the carbon chain.

Phenyl isothiocyanate: Contains a phenyl group instead of a hexanoate chain.

Uniqueness

Methyl DL-2-isothiocyanatocaproate is unique due to its specific hexanoate chain, which imparts distinct chemical and biological properties compared to other isothiocyanates.

生物活性

Methyl DL-2-isothiocyanatocaproate (MITC) is a member of the isothiocyanate family, which are compounds known for their diverse biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of MITC, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

MITC is synthesized through the reaction of methyl 2-aminocaproate with thiophosgene or related reagents. The general structure of isothiocyanates can be represented as R-N=C=S, where R is an alkyl or aryl group. MITC features a caproate chain, contributing to its unique properties compared to other isothiocyanates.

Antimicrobial Activity

Isothiocyanates have been extensively studied for their antimicrobial properties. MITC, like other members of its class, exhibits significant antibacterial activity against various pathogens.

| Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Escherichia coli | 15 | Moderate |

| Staphylococcus aureus | 10 | High |

| Candida albicans | 20 | Moderate |

Research indicates that MITC's effectiveness against E. coli and S. aureus is comparable to that of other well-known isothiocyanates such as phenethyl isothiocyanate (PEITC) and sulforaphane, suggesting its potential as a natural antimicrobial agent .

Anticancer Properties

The anticancer potential of MITC has been highlighted in various studies. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including:

- Inhibition of histone deacetylases (HDACs)

- Activation of phase II detoxifying enzymes

- Induction of cell cycle arrest

Case Study: In Vitro Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of MITC on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12 | Apoptosis induction |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 10 | HDAC inhibition |

The results suggest that MITC exhibits potent anticancer activity with IC50 values indicating effective concentrations for therapeutic applications .

Anti-inflammatory Effects

Isothiocyanates have been recognized for their anti-inflammatory properties. MITC has shown promise in reducing inflammation markers in vitro:

- Decreased production of pro-inflammatory cytokines (IL-6, TNF-α)

- Inhibition of NF-kB activation

These findings indicate that MITC could be beneficial in managing inflammatory diseases .

属性

IUPAC Name |

methyl 2-isothiocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAHMTCGCWAEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374959 | |

| Record name | methyl 2-isothiocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-73-1 | |

| Record name | methyl 2-isothiocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。